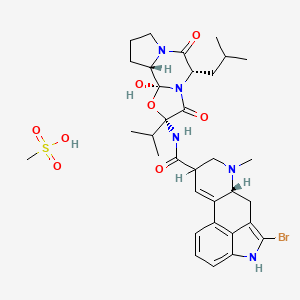
ブロモクリプチンメシル酸塩
概要
説明
ブロモクリプチンメシラートは、強力なドーパミン作動薬作用を持つ半合成麦角アルカロイド誘導体です。主に、高プロラクチン血症に関連する症状(ガラク トリー、プロラクチン依存性月経障害、不妊症など)の治療に使用されます。 さらに、パーキンソン症候群と下垂体腺腫の管理にも適応されています .
科学的研究の応用
Bromocryptine mesylate has a wide range of scientific research applications:
Chemistry: It is used as a model compound in studies involving ergot alkaloids and their derivatives.
Biology: The compound is studied for its effects on prolactin secretion and dopaminergic pathways.
Medicine: Bromocryptine mesylate is extensively researched for its therapeutic potential in treating hyperprolactinemia, Parkinson’s disease, and acromegaly.
Industry: It is used in the formulation of pharmaceutical products and as a reference standard in quality control processes .
作用機序
ブロモクリプチンメシラートは、ドーパミンD2受容体アゴニストとして作用することで効果を発揮します。これは、視床下部漏斗系のシナプス後ドーパミン受容体を活性化することで、プロラクチンの分泌を抑制します。プロラクチンの分泌調節は、高プロラクチン血症とその関連する状態を治療するために不可欠です。 さらに、ブロモクリプチンメシラートは線条体内のドーパミン受容体を刺激し、パーキンソン症状の管理に役立ちます .
生化学分析
Biochemical Properties
Bromocriptine mesylate interacts with dopamine D2 receptors, acting as an agonist . It inhibits prolactin secretion, which is beneficial in treating dysfunctions associated with hyperprolactinemia . It also interacts with other dopamine receptors and with various serotonin and adrenergic receptors .
Cellular Effects
Bromocriptine mesylate influences cell function by modulating the activity of dopamine receptors. In the context of Parkinson’s disease, it enhances coordinated motor control by directly stimulating the dopamine receptors in the corpus striatum . In hyperprolactinemia, it inhibits the secretion of prolactin from the anterior pituitary .
Molecular Mechanism
The molecular mechanism of action of Bromocriptine mesylate involves the activation of post-synaptic dopamine receptors. This activation leads to a decrease in prolactin secretion in the case of hyperprolactinemia . In Parkinson’s disease, it stimulates dopamine receptors in the corpus striatum, enhancing motor control .
Temporal Effects in Laboratory Settings
It is known that Bromocriptine mesylate is extensively metabolized by the liver, primarily by hydrolysis of the amide bond to produce lysergic acid and a peptide fragment, both inactive and non-toxic .
Dosage Effects in Animal Models
In animal models, Bromocriptine mesylate has been shown to improve glucose tolerance and disposal in a high-fat-fed canine model
Metabolic Pathways
Bromocriptine mesylate is metabolized by the liver, primarily by hydrolysis of the amide bond to produce lysergic acid and a peptide fragment . It is metabolized by cytochrome P450 3A4 and excreted primarily in the feces via biliary secretion .
Transport and Distribution
It is known that Bromocriptine mesylate is extensively metabolized by the liver and excreted primarily in the feces via biliary secretion .
準備方法
合成経路と反応条件
ブロモクリプチンメシラートは、麦角アルカロイドから合成されます。このプロセスには、エルゴクリプチンの臭素化、続いてメシラート塩の形成が含まれます。 反応条件には、通常、制御された環境で臭素とメタンスルホン酸を使用することが含まれ、目的の生成物が得られます .
工業生産方法
工業的な設定では、ブロモクリプチンメシラートの生産には、大規模な臭素化とメシル化プロセスが関与します。 次に、化合物 は、結晶化と濾過技術によって精製され、必要な純度レベルを実現します .
化学反応の分析
反応の種類
ブロモクリプチンメシラートは、次のようなさまざまな化学反応を起こします。
酸化: この化合物は、特定の条件下で酸化されて、異なる酸化生成物を形成する可能性があります。
還元: 還元反応は、分子内の臭素原子または他の官能基を修飾できます。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウムや過酸化水素があります。
還元: 水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤が使用されます。
生成される主要な生成物
これらの反応から生成される主要な生成物は、使用される特定の条件と試薬によって異なります。 例えば、酸化によってブロモクリプチンN-オキシドが生成される場合があり、還元によって脱臭素化された誘導体が生成される可能性があります .
科学研究への応用
ブロモクリプチンメシラートは、幅広い科学研究への応用があります。
化学: 麦角アルカロイドとその誘導体に関連する研究におけるモデル化合物として使用されます。
生物学: この化合物は、プロラクチンの分泌とドーパミン作動系への影響について研究されています。
医学: ブロモクリプチンメシラートは、高プロラクチン血症、パーキンソン病、下垂体腺腫の治療における治療の可能性について広く研究されています。
類似化合物との比較
類似化合物
カベルゴリン: 高プロラクチン血症の治療に使用される別のドーパミン作動薬。
ペルゴリド: パーキンソン病の治療に使用されます。
キナゴリド: 高プロラクチン血症に使用される非麦角ドーパミン作動薬.
独自性
ブロモクリプチンメシラートは、プロラクチンの分泌とドーパミン受容体への二重作用によりユニークです。 この二重メカニズムにより、高プロラクチン血症とパーキンソン症候群の両方の治療に効果があり、他の類似化合物とは一線を画しています .
特性
IUPAC Name |
(6aR,9R)-5-bromo-N-[(1S,2S,4R,7S)-2-hydroxy-7-(2-methylpropyl)-5,8-dioxo-4-propan-2-yl-3-oxa-6,9-diazatricyclo[7.3.0.02,6]dodecan-4-yl]-7-methyl-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide;methanesulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H40BrN5O5.CH4O3S/c1-16(2)12-24-29(40)37-11-7-10-25(37)32(42)38(24)30(41)31(43-32,17(3)4)35-28(39)18-13-20-19-8-6-9-22-26(19)21(27(33)34-22)14-23(20)36(5)15-18;1-5(2,3)4/h6,8-9,13,16-18,23-25,34,42H,7,10-12,14-15H2,1-5H3,(H,35,39);1H3,(H,2,3,4)/t18-,23-,24+,25+,31-,32+;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOJMTMIRQRDZMT-GSPXQYRGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1C(=O)N2CCCC2C3(N1C(=O)C(O3)(C(C)C)NC(=O)C4CN(C5CC6=C(NC7=CC=CC(=C67)C5=C4)Br)C)O.CS(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@H]1C(=O)N2CCC[C@H]2[C@]3(N1C(=O)[C@](O3)(C(C)C)NC(=O)[C@H]4CN([C@@H]5CC6=C(NC7=CC=CC(=C67)C5=C4)Br)C)O.CS(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H44BrN5O8S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
25614-03-3 (Parent) | |
| Record name | Bromocriptine mesylate [USAN:USP] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022260511 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID6020197 | |
| Record name | Bromocriptine mesylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6020197 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
750.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22260-51-1 | |
| Record name | Bromocriptine mesylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=22260-51-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Bromocriptine mesylate [USAN:USP] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022260511 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Bromocriptine mesylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6020197 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | BROMOCRIPTINE MESYLATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FFP983J3OD | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




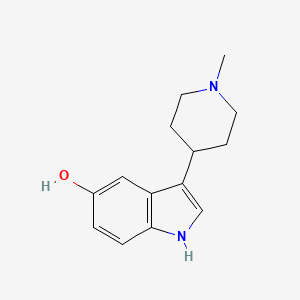
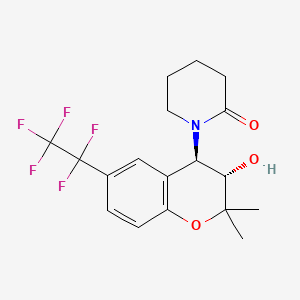
![6,6-Dimethyl-1-[3-(2,4,5-trichlorophenoxy)propoxy]-1,3,5-triazine-2,4-diamine hydrochloride](/img/structure/B1667809.png)


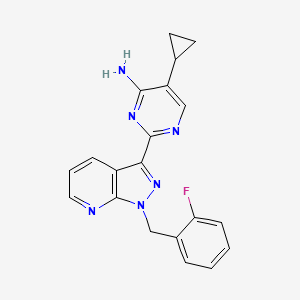
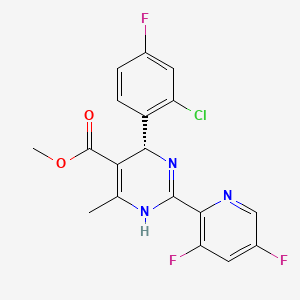


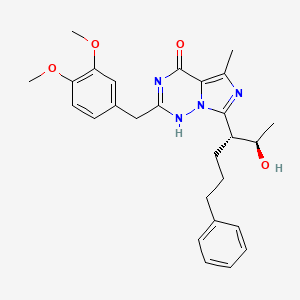
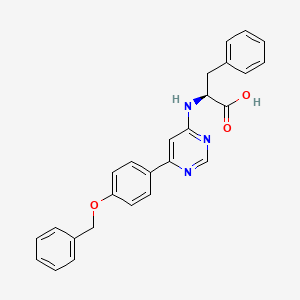
![2-[[5-(Benzenesulfonyl)-2-chlorobenzoyl]amino]benzoic acid](/img/structure/B1667822.png)
